2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate
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Overview
Description
2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H11Cl3O3 It is a derivative of 2-oxocyclohexane-1-carboxylate, where the ethyl group is substituted with a trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate typically involves the esterification of 2-oxocyclohexane-1-carboxylic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the 2-oxocyclohexane-1-carboxylate moiety, which can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxocyclohexane-1-carboxylate: Similar structure but with an ethyl group instead of a trichloroethyl group.
Methyl 2-oxocyclohexane-1-carboxylate: Similar structure with a methyl group instead of a trichloroethyl group.
Uniqueness
2,2,2-Trichloroethyl 2-oxocyclohexane-1-carboxylate is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity compared to its ethyl and methyl analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
65277-16-9 |
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Molecular Formula |
C9H11Cl3O3 |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H11Cl3O3/c10-9(11,12)5-15-8(14)6-3-1-2-4-7(6)13/h6H,1-5H2 |
InChI Key |
YQFMBTTUATYFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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